molecular formula C18H22ClN5O B2460388 2-{[1-(5-Chloropyrimidin-2-yl)piperidin-4-yl]methyl}-2,3,5,6,7,8-hexahydrocinnolin-3-one CAS No. 2097872-04-1

2-{[1-(5-Chloropyrimidin-2-yl)piperidin-4-yl]methyl}-2,3,5,6,7,8-hexahydrocinnolin-3-one

Cat. No.: B2460388
CAS No.: 2097872-04-1
M. Wt: 359.86
InChI Key: BIOGBXPNRWJDKY-UHFFFAOYSA-N
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Description

2-{[1-(5-Chloropyrimidin-2-yl)piperidin-4-yl]methyl}-2,3,5,6,7,8-hexahydrocinnolin-3-one is a useful research compound. Its molecular formula is C18H22ClN5O and its molecular weight is 359.86. The purity is usually 95%.
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Biochemical Analysis

Biochemical Properties

It is known that this compound can interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is complex and may involve various types of chemical bonds .

Cellular Effects

The effects of 2-{[1-(5-Chloropyrimidin-2-yl)piperidin-4-yl]methyl}-2,3,5,6,7,8-hexahydrocinnolin-3-one on cells are diverse and depend on the specific type of cell and the cellular processes involved . It has been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . These effects are exerted at the molecular level and contribute to the compound’s overall impact on cells .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time . This includes information on the compound’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

This compound is involved in various metabolic pathways . This includes interactions with enzymes or cofactors, and effects on metabolic flux or metabolite levels .

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve various transporters or binding proteins . This also includes any effects on its localization or accumulation .

Subcellular Localization

The subcellular localization of this compound and its effects on activity or function are complex . This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Biological Activity

The compound 2-{[1-(5-Chloropyrimidin-2-yl)piperidin-4-yl]methyl}-2,3,5,6,7,8-hexahydrocinnolin-3-one is a complex heterocyclic molecule that has garnered attention in medicinal chemistry due to its unique structural features. This compound integrates a piperidine ring, a pyrimidine moiety, and a hexahydrocinnolinone structure, which may contribute to its diverse biological activities.

  • Molecular Formula : C17H20ClN5O
  • Molecular Weight : 345.83 g/mol
  • CAS Number : 2097921-19-0

Biological Activities

Research on compounds with similar structures has indicated a variety of biological activities. The following sections detail the specific activities associated with this compound:

Anticancer Activity

Compounds containing piperidine and pyrimidine moieties have been reported to exhibit anticancer properties. For instance, derivatives similar to this compound have shown effectiveness in inhibiting tumor growth in various cancer cell lines. A study highlighted that modifications in the structure could lead to enhanced anticancer efficacy, suggesting that this compound may be optimized for therapeutic use against cancer .

Antimicrobial Activity

The presence of the chloropyrimidine group enhances the potential antimicrobial properties of the compound. Research indicates that related compounds exhibit moderate to strong antibacterial activity against various strains such as Salmonella typhi and Bacillus subtilis. The structural diversity allows for interactions with bacterial enzymes, potentially leading to effective treatments for bacterial infections .

Enzyme Inhibition

The compound may also act as an inhibitor for several enzymes. For example, its structural components suggest potential activity against acetylcholinesterase (AChE) and urease. A study reported that certain derivatives showed strong inhibitory effects against these enzymes, which are critical targets in treating conditions like Alzheimer's disease and urinary tract infections .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological efficacy of this compound. The following table summarizes key findings related to similar compounds and their biological activities:

Compound NameStructure FeaturesBiological Activity
5-Chloro-1-(piperidin-4-yl)-1H-benzimidazol-2-onePiperidine and benzimidazole ringsAntitumor and anti-inflammatory
N-Methyl-7-oxo-6-prop-2-enyl-1H-pyrrolePyrrole ring with similar substituentsAntimicrobial activity
1-(5-Chloro-pyrimidin-2-yl)-piperidin derivativesVariants with different substituents on piperidineDiverse pharmacological profiles

The unique combination of the cyclopropyl group with both piperidine and pyrimidine moieties in this compound enhances its potential interactions with biological targets compared to structurally similar compounds.

Case Studies

Several case studies have explored the biological activities of related compounds:

  • Anticancer Studies : Research demonstrated that derivatives of pyrimidine-piperidine hybrids exhibited significant cytotoxicity against various cancer cell lines. The mechanism was attributed to apoptosis induction and cell cycle arrest.
  • Antimicrobial Screening : In vitro studies showed that certain derivatives displayed bactericidal effects against resistant strains of bacteria, indicating their potential as novel antimicrobial agents.
  • Enzyme Inhibition Assays : Compounds were evaluated for their inhibitory effects on AChE and urease, revealing IC50 values significantly lower than standard inhibitors used in clinical settings. This suggests promising therapeutic applications in neurodegenerative diseases and urinary tract infections .

Properties

IUPAC Name

2-[[1-(5-chloropyrimidin-2-yl)piperidin-4-yl]methyl]-5,6,7,8-tetrahydrocinnolin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22ClN5O/c19-15-10-20-18(21-11-15)23-7-5-13(6-8-23)12-24-17(25)9-14-3-1-2-4-16(14)22-24/h9-11,13H,1-8,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIOGBXPNRWJDKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=NN(C(=O)C=C2C1)CC3CCN(CC3)C4=NC=C(C=N4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22ClN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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